molecular formula C15H17N3 B8580423 1-(4-pyridin-3-ylphenyl)piperazine

1-(4-pyridin-3-ylphenyl)piperazine

Cat. No.: B8580423
M. Wt: 239.32 g/mol
InChI Key: QZICDENDIVEPPE-UHFFFAOYSA-N
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Description

1-(4-Pyridin-3-ylphenyl)piperazine is a piperazine derivative featuring a pyridin-3-ylphenyl substituent at the 1-position of the piperazine ring. The pyridinyl group introduces aromaticity and hydrogen-bonding capacity, which may modulate solubility, receptor affinity, and metabolic stability compared to other substituents.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

1-(4-pyridin-3-ylphenyl)piperazine

InChI

InChI=1S/C15H17N3/c1-2-14(12-17-7-1)13-3-5-15(6-4-13)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2

InChI Key

QZICDENDIVEPPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Catalyst Recycling in Buchwald-Hartwig Reactions

Immobilized palladium catalysts on mesoporous silica supports enable 3–5 reuse cycles without significant activity loss, reducing production costs by 18–22%.

Solvent Selection for Green Chemistry

Cyclopentyl methyl ether (CPME) replaces traditional solvents like DMF in newer protocols, offering:

  • Lower toxicity (LD₅₀ > 2000 mg/kg)

  • Higher boiling point (106°C vs. 153°C for DMF)

  • Improved product isolation via aqueous workup

Microwave-Assisted Synthesis

Microwave irradiation at 150°C reduces reaction times to 2–4 hours while maintaining yields comparable to conventional heating.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

  • HPLC purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient)

  • Residual solvent content : <500 ppm (ICH Q3C guidelines)

  • Heavy metals : <10 ppm (Pd, Cu)

X-ray crystallography confirms the planar configuration of the pyridine-phenyl moiety, with dihedral angles of 8.2–12.4° between aromatic rings .

Chemical Reactions Analysis

Types of Reactions

1-(4-pyridin-3-ylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or aromatic rings .

Scientific Research Applications

1-(4-pyridin-3-ylphenyl)piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the piperazine ring critically influences electronic effects, steric bulk, and lipophilicity. Key analogues from the evidence include:

Compound Substituent Key Properties
1-(4-Pyridin-3-ylphenyl)piperazine 4-Pyridin-3-ylphenyl Aromatic pyridine ring; potential for hydrogen bonding and π-π interactions.
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Electron-withdrawing Cl group; moderate lipophilicity; 5-HT1B/5-HT2A activity .
1-(4-Trifluoromethylphenyl)piperazine 4-CF3-phenyl Strong electron-withdrawing CF3 group; high dopamine transporter (DAT) affinity .
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Electron-donating OMe group; variable effects on sympathetic nerve activity .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance receptor binding in some cases (e.g., DAT affinity for CF3 derivatives) .
  • Pyridinyl substituents may improve solubility due to nitrogen's polarity while maintaining aromatic interactions critical for receptor binding.

Implications for this compound :

  • Microwave-assisted synthesis (e.g., as in ) could improve yields due to faster reaction kinetics.
  • The pyridinyl group may require protective strategies during alkylation to avoid side reactions.

Hypothesized Activity of this compound :

  • The pyridinyl group may confer selectivity for serotonin receptors (e.g., 5-HT1A/5-HT2C) due to structural similarity to trazodone derivatives .
  • Reduced metabolic degradation compared to chlorophenyl analogues, as pyridine rings are less prone to hydroxylation than benzene .

Metabolic Pathways

Metabolism of piperazine derivatives often involves hydroxylation, dealkylation, or conjugation:

Compound Major Metabolic Pathways Notes Reference
1-(3-Chlorophenyl)piperazine (mCPP) Hydroxylation, glucuronidation, deamination Forms hydroxy-mCPP and 3-chloroaniline .
Trazodone derivatives N-dealkylation, oxidation Produces mCPP as a metabolite .

Predicted Metabolism of this compound :

  • Pyridine ring oxidation to pyridine N-oxide or conjugation via glucuronidation.
  • Piperazine ring degradation less likely due to steric protection by the bulky pyridinylphenyl group.

Data Tables

Table 1: Comparative Receptor Affinity Profiles

Compound 5-HT1A 5-HT2A DAT SERT
1-(3-Chlorophenyl)piperazine Low High Low Low
1-(4-Trifluoromethylphenyl)piperazine N/A N/A 8.0 nM 700 nM
This compound* Moderate (predicted) Moderate (predicted) Low (predicted) Low (predicted)

*Hypothetical data based on structural analogs.

Q & A

Basic Research Questions

What are the common synthetic routes for 1-(4-pyridin-3-ylphenyl)piperazine?

Methodological Answer:
Synthesis typically involves coupling reactions between pyridine and piperazine derivatives. A widely used approach is nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example:

  • Nucleophilic Substitution: Reacting 4-chlorophenylpiperazine with 3-aminopyridine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Coupling Reactions: Use of coupling reagents like HOBt/TBTU with NEt₃ in anhydrous DMF, as demonstrated in the synthesis of analogous piperazine derivatives .

Key Considerations:

  • Purity (>95%) is achieved via column chromatography (e.g., silica gel, 10% MeOH in CH₂Cl₂) .
  • Yields range from 40–90%, depending on substituent reactivity and steric hindrance .

How is this compound characterized using spectroscopic methods?

Methodological Answer:
Characterization involves:

  • ¹H/¹³C NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). For example, in 4-(4-hydroxyphenyl)piperazine derivatives, the hydroxyl proton appears at δ 9.2–9.5 ppm .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.1351 for C₁₈H₁₈F₃N₃O₂) .
  • Elemental Analysis: Matches calculated vs. experimental C/H/N ratios (e.g., C₁₆H₁₈N₄O₂: Calc. C 62.96%, H 5.59%; Found C 62.89%, H 5.63%) .

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